4-(Bromomethyl)-2,2-dimethyltetrahydrofuran
CAS No.: 1450932-11-2
Cat. No.: VC11989893
Molecular Formula: C7H13BrO
Molecular Weight: 193.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1450932-11-2 |
---|---|
Molecular Formula | C7H13BrO |
Molecular Weight | 193.08 g/mol |
IUPAC Name | 4-(bromomethyl)-2,2-dimethyloxolane |
Standard InChI | InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3 |
Standard InChI Key | PPGGASGEXWOMRA-UHFFFAOYSA-N |
SMILES | CC1(CC(CO1)CBr)C |
Canonical SMILES | CC1(CC(CO1)CBr)C |
Introduction
Structural and Molecular Characteristics
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is absent in the provided sources, analogous bromomethyl-substituted cyclic ethers exhibit distorted chair conformations in the solid state . Nuclear magnetic resonance (NMR) spectral predictions align with related structures:
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¹H NMR: A singlet for the two methyl groups (δ ~1.2–1.4 ppm), multiplet for tetrahydropyran protons (δ ~3.5–4.0 ppm), and a characteristic AB quartet for the bromomethyl CH₂Br group (δ ~3.3–3.7 ppm, J = 10–12 Hz) .
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¹³C NMR: Signals at δ ~20–25 ppm (CH₃), δ ~70–80 ppm (O-bearing carbons), and δ ~30–35 ppm (CH₂Br) .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via bromomethylation of 2,2-dimethyltetrahydrofuran using N-bromosuccinimide (NBS) under radical initiation conditions :
Key process parameters:
Alternative Methodologies
Halogen Exchange Reactions:
Bromine may be introduced via Appel reaction using triphenylphosphine and carbon tetrabromide :
Protecting Group Strategies:
The 2,2-dimethyl group can be installed through acetal formation with 2,2-dimethyl-1,3-propanediol, followed by bromination .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 195.07 g/mol | Calculated |
Density | ~1.25 g/cm³ | Estimated |
Boiling Point | 210–215°C (extrapolated) | Analog |
Flash Point | 85°C (closed cup) | Analog |
LogP (Octanol-Water) | 2.1 | Predicted |
The bromomethyl group increases density and boiling point compared to 2,2-dimethyltetrahydrofuran (density: 0.847 g/cm³, b.p.: 93°C) .
Solubility and Reactivity
Applications in Organic Synthesis
Alkylation Reactions
The bromomethyl group serves as an electrophilic center for C-alkylation of:
Polymer Chemistry
As a difunctional monomer in ring-opening metathesis polymerization (ROMP), it generates polymers with controlled branch points .
Pharmaceutical Intermediates
Used in the synthesis of:
Recent Advances and Research Directions
Green Synthesis Methods
Recent studies explore photoinduced bromomethylation using visible light catalysts to replace toxic NBS .
Bioconjugation Applications
Functionalization of antibodies via bromomethyl-thiol coupling shows promise in ADC (antibody-drug conjugate) development .
Computational Modeling
DFT studies predict transition states for SN2 reactions, enabling stereoselective synthesis of chiral centers adjacent to the tetrahydrofuran ring .
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